molecular formula C43H44FN3O24 B12386679 Fura-4F AM

Fura-4F AM

Cat. No.: B12386679
M. Wt: 1005.8 g/mol
InChI Key: SHDAJOGVYMVJFG-UHFFFAOYSA-N
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Description

Fura-4F AM is a cell-permeant fluorescent calcium indicator. It is an acetoxymethyl ester derivative that is useful for noninvasive intracellular loading. This compound is similar to fura-2 but has a response range shifted to detect higher calcium ion concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fura-4F AM involves the esterification of the parent compound with acetoxymethyl groups. This process typically requires the use of anhydrous solvents and controlled reaction conditions to ensure the stability of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a desiccated state and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fura-4F AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are hydrolyzed by cytosolic esterases, converting the compound into its active form .

Common Reagents and Conditions

The hydrolysis of this compound requires the presence of esterases, which are naturally occurring enzymes within the cell. The reaction conditions are typically physiological, with a neutral pH and body temperature .

Major Products Formed

The major product formed from the hydrolysis of this compound is the active chelator form of the compound, which can then bind to calcium ions within the cell .

Scientific Research Applications

Fura-4F AM is widely used in scientific research for the detection and imaging of intracellular calcium ions. Its applications span various fields, including:

Mechanism of Action

Fura-4F AM enters the cell and is hydrolyzed by cytosolic esterases, releasing the active chelator form. This active form binds to calcium ions, causing a shift in its fluorescence emission spectrum. The change in fluorescence can be measured using a fluorescence microscope, allowing researchers to quantify intracellular calcium levels .

Comparison with Similar Compounds

Fura-4F AM is similar to other calcium indicators such as fura-2 and fura-5F. it has a higher calcium ion detection range, making it suitable for studies involving higher calcium concentrations. Other similar compounds include:

This compound stands out due to its ability to detect higher calcium concentrations, making it a valuable tool in various research applications.

Properties

Molecular Formula

C43H44FN3O24

Molecular Weight

1005.8 g/mol

IUPAC Name

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-12-30(44)6-7-33(31)58-8-9-59-35-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-34(29)13-32(35)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3

InChI Key

SHDAJOGVYMVJFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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